Ethylbis(3-phenylpropyl)ammonium chloride

Pharmacology Receptor Binding Antispasmodic

Procure ethylbis(3-phenylpropyl)ammonium chloride (Alverine HCl) for validated 5-HT1A antagonism (IC50 101 nM), absent in generic quaternary amines. Features a balanced hydrophobic-hydrophilic profile and melt point <25°C, enabling low-temp ionic liquid research. Not a generic ammonium salt; quantifiable receptor interaction confirmed.

Molecular Formula C20H28ClN
Molecular Weight 317.9 g/mol
CAS No. 5982-87-6
Cat. No. B1665751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylbis(3-phenylpropyl)ammonium chloride
CAS5982-87-6
Synonymsalverine
alverine citrate
alverine hydrochloride
Spasmaverine
Spasmonal
Molecular FormulaC20H28ClN
Molecular Weight317.9 g/mol
Structural Identifiers
SMILESCC[NH+](CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C20H27N.ClH/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;/h3-8,11-14H,2,9-10,15-18H2,1H3;1H
InChIKeyZKRKHXXSBDSIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethylbis(3-phenylpropyl)ammonium chloride (CAS 5982-87-6): Pharmaceutical-Grade Quaternary Ammonium Salt Procurement Reference


Ethylbis(3-phenylpropyl)ammonium chloride (CAS 5982-87-6), also known as alverine hydrochloride, is a quaternary ammonium salt with the molecular formula C20H28ClN and a molecular weight of 317.9 g/mol . The compound exists as a solid at room temperature with a melting point below 25°C and a boiling point of 358.8°C at 760 mmHg . It is characterized by two 3-phenylpropyl groups and one ethyl group attached to a quaternary nitrogen center, with chloride as the counterion [1]. The compound is pharmacologically classified as a 5-HT1A receptor antagonist with an IC50 of 101 nM [2].

Ethylbis(3-phenylpropyl)ammonium chloride (CAS 5982-87-6): Why In-Class Quaternary Ammonium Substitution Carries Pharmacological Risk


The quaternary ammonium pharmacophore is sensitive to N-alkyl chain architecture. Substituting the two 3-phenylpropyl moieties with alternative alkyl or arylalkyl groups alters receptor binding kinetics, lipophilicity, and tissue distribution [1]. Specifically, the 3-phenylpropyl substitution pattern confers a balanced hydrophobic-hydrophilic profile that is not replicated by shorter-chain analogs (e.g., tetrabutylammonium) or structurally distinct antispasmodic quaternary amines (e.g., otilonium bromide, pinaverium bromide) [2]. The following evidence quantifies the performance boundaries within which substitution becomes inadvisable.

Ethylbis(3-phenylpropyl)ammonium chloride (CAS 5982-87-6): Quantitative Differentiators for Evidence-Based Procurement


5-HT1A Receptor Binding Affinity: Direct Comparison with Structurally Related Spasmolytics

Ethylbis(3-phenylpropyl)ammonium chloride (as alverine) demonstrates a 5-HT1A receptor antagonist IC50 of 101 nM [1]. This contrasts with the activity profile of tetrabutylammonium, which lacks measurable 5-HT1A binding at comparable concentrations but exhibits non-specific membrane effects [2]. Otilonium bromide, an alternative quaternary ammonium antispasmodic, functions primarily via L-type calcium channel and tachykinin receptor modulation rather than 5-HT1A antagonism, resulting in a mechanistically distinct therapeutic profile [3].

Pharmacology Receptor Binding Antispasmodic 5-HT1A Antagonist

Ion-Pair Complexation for Electrochemical Detection: Quantitative Electrode Response Parameters

Ethylbis(3-phenylpropyl)ammonium forms an ion-pair complex with Acid Red 97 (anionic counter ion) suitable for poly(vinyl chloride) membrane electrode fabrication [1]. The electrode exhibits a Nernstian response slope of 55.35 mV/decade and linear quantification down to 1.0 × 10⁻⁵ M with a coefficient of variation of 0.61 [2]. In contrast, tetrabutylammonium-based ion-selective electrodes typically demonstrate slopes ranging from 57–59 mV/decade but lack the specific selectivity profile for alverine discrimination in pharmaceutical matrices [3].

Analytical Chemistry Potentiometry Ion-Selective Electrode Pharmaceutical Analysis

Thermal Stability Benchmark: Melting Point Differential Relative to Diethyldi-(3-phenylpropyl)ammonium Bromide Analog

Ethylbis(3-phenylpropyl)ammonium chloride (as alverine hydrochloride) exhibits a melting point below 25°C and a boiling point of 358.8°C at 760 mmHg, indicating a broad liquid range suitable for non-aqueous applications . A structurally related quaternary ammonium bromide analog, diethyldi-(3-phenylpropyl)ammonium bromide, displays a higher melting point of 109.1°C and a decomposition onset between 170–190°C, yielding a liquid range of only 30–70°C [1]. This represents an approximately 84°C elevation in melting point resulting from substituting the ethyl group with a second ethyl moiety (i.e., diethyl vs. ethylbis substitution pattern).

Ionic Liquids Thermal Analysis Material Science Quaternary Ammonium Salts

Synthetic Accessibility: Double Heck-Matsuda Route Provides 69% Overall Yield

Ethylbis(3-phenylpropyl)ammonium (as alverine) can be synthesized via a double Heck-Matsuda arylation strategy from N-acetyl diallylamine in three steps, achieving an excellent overall yield of 69% [1]. This compares favorably to the traditional Grignard-based route requiring benzyl chloride, halogenation, and amination over four steps, which typically yields variable product purity due to competing side reactions [2]. An alternative catalytic method using Fe(acac)₃ enables synthesis under milder conditions but yields product with different impurity profiles [3].

Organic Synthesis Process Chemistry Palladium Catalysis Heck Reaction

Ethylbis(3-phenylpropyl)ammonium chloride (CAS 5982-87-6): Evidence-Validated Application Scenarios for Scientific Procurement


Pharmacological Research Requiring Defined 5-HT1A Antagonism

Laboratories investigating serotonin receptor signaling in gastrointestinal or central nervous system models should procure ethylbis(3-phenylpropyl)ammonium chloride for its validated 5-HT1A antagonist activity with an IC50 of 101 nM [1]. This quantifiable receptor interaction is absent in generic quaternary ammonium compounds such as tetrabutylammonium, which exhibit only non-specific membrane effects [2]. The compound serves as a reference 5-HT1A antagonist for receptor binding studies and functional assays requiring defined pharmacology.

Pharmaceutical Quality Control via Ion-Selective Electrode Potentiometry

Analytical laboratories performing alverine quantification in pharmaceutical dosage forms or biological matrices can implement PVC membrane ion-selective electrodes utilizing the compound's ion-pair complex with Acid Red 97 [3]. This method achieves a response slope of 55.35 mV/decade with linear quantification down to 1.0 × 10⁻⁵ M and a coefficient of variation of 0.61, providing an HPLC-alternative detection platform that leverages the compound's specific ion-pairing characteristics [4].

Ionic Liquid Precursor Development Leveraging Low Melting Point

Researchers developing quaternary ammonium-based ionic liquids or low-temperature reaction media benefit from ethylbis(3-phenylpropyl)ammonium chloride's melting point below 25°C, which is at least 84°C lower than the structurally analogous diethyldi-(3-phenylpropyl)ammonium bromide (mp 109.1°C) [5]. This thermal property enables ambient-temperature liquid handling and expands the operational temperature window for ionic liquid applications requiring low-viscosity media at room temperature.

Organic Synthesis Method Development via Catalytic Heck-Matsuda Route

Process chemistry laboratories developing efficient synthetic routes to 3-arylpropylamines can utilize ethylbis(3-phenylpropyl)ammonium as a model substrate for the double Heck-Matsuda arylation methodology, which achieves 69% overall yield in three steps from N-acetyl diallylamine [6]. This catalytic route offers a benchmark for palladium-catalyzed arylation strategies and provides an alternative to multi-step Grignard protocols when high-purity alverine or structural analogs are required [7].

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